molecular formula C21H21BrN4O2 B3020203 (E)-4-bromo-N'-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide CAS No. 324010-54-0

(E)-4-bromo-N'-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide

Cat. No.: B3020203
CAS No.: 324010-54-0
M. Wt: 441.329
InChI Key: VPZMLJFKOIJWDA-FCDQGJHFSA-N
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Description

(E)-4-bromo-N’-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide is a compound that belongs to the class of hydrazide-hydrazones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a bromine atom, a piperidine ring, and an indolinone moiety, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.

Result of Action

The compound has been associated with antimicrobial activity, suggesting that it could potentially inhibit the growth of or kill microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N’-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide typically involves a multi-step process. One common method includes the Mannich reaction, where isatin is reacted with hydrazine derivatives in the presence of formaldehyde and cyclic secondary amines such as piperidine . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate (K2CO3) as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-N’-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted benzohydrazides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-bromo-N’-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide is unique due to the presence of the bromine atom and the specific arrangement of its functional groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O2/c22-16-10-8-15(9-11-16)20(27)24-23-19-17-6-2-3-7-18(17)26(21(19)28)14-25-12-4-1-5-13-25/h2-3,6-11,28H,1,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLYPTQBQWQPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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